molecular formula C21H17N3O B4079158 N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE CAS No. 64990-15-4

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE

Cat. No.: B4079158
CAS No.: 64990-15-4
M. Wt: 327.4 g/mol
InChI Key: OSHKKYSYOUUOFF-UHFFFAOYSA-N
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Description

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, biotechnology, and material sciences. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE typically involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule. One common method includes the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out in a vessel protected from air moisture to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining anhydrous conditions and using appropriate solvents and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions may result in the formation of different substituted acridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Properties:

  • Anticancer Activity: N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE has shown promise as an anticancer agent due to its cytotoxic properties against various cancer cell lines. Its mechanism involves disrupting DNA replication and repair processes, leading to cell death.
  • Antimicrobial and Antiviral Properties: The compound has exhibited activity against certain bacterial strains and viruses, making it a candidate for further development in treating infectious diseases.

Case Study:
A study evaluating the cytotoxic effects of this compound on A549 lung carcinoma cells demonstrated that the compound induced significant apoptosis through caspase activation pathways, indicating its potential as a therapeutic agent in oncology .

Biological Research

DNA Intercalation:
The primary mechanism of action involves the intercalation of the acridine moiety into DNA base pairs. This interaction disrupts normal DNA functions, impacting transcription and replication processes.

Research Findings:
In vitro studies have confirmed that this compound significantly affects the activity of DNA-related enzymes, suggesting its utility in studying DNA dynamics and enzyme interactions .

Material Science

Fluorescent Materials Development:
The compound is also being explored for its photophysical properties, contributing to the development of fluorescent dyes and materials used in various industrial applications.

Applications in Industry:
Due to its unique structural properties, this compound can be utilized in creating materials that exhibit specific light-emitting characteristics, which are valuable in optoelectronic devices .

Mechanism of Action

The mechanism of action of N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects. The compound targets specific molecular pathways, including those involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
  • Triazoloacridone (C-1305)
  • Amsacrine (m-AMSA)

Uniqueness

N-{4-[(ACRIDIN-9-YL)AMINO]PHENYL}ACETAMIDE is unique due to its specific structure, which allows it to effectively intercalate into DNA and disrupt biological processes. This makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

N-{4-[(Acridin-9-yl)amino]phenyl}acetamide is an acridine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound has demonstrated potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process involves the insertion of the compound between the base pairs of DNA, which disrupts normal DNA function and affects processes such as replication and transcription. This intercalation can lead to cytotoxicity in cancer cells and modulation of various biological pathways involved in inflammation and infection responses .

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer properties.

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects of various acridine derivatives on tumor cell lines, this compound showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Mechanistic Insights : The compound's ability to intercalate into DNA not only inhibits replication but also induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial and fungal strains.

Research Findings

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Its antifungal activity was also evaluated, demonstrating efficacy against Candida albicans, with MIC values indicating moderate to strong activity .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory effects.

Experimental Evidence

  • Inhibition of Cytokine Production : The compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophage-like cell lines, suggesting a potential role in treating inflammatory diseases .
  • Comparative Studies : When compared to standard anti-inflammatory agents, this compound exhibited similar or superior inhibitory effects on mast cell degranulation and neutrophil activation .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Effect IC50/MIC Values
AnticancerInduces apoptosis; inhibits proliferationIC50 values < 10 µM in various cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteriaMIC values from 4.69 to 22.9 µM
Effective against fungiMIC values against C. albicans
Anti-inflammatoryInhibits cytokine productionIC50 values similar to standard agents

Properties

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14(25)22-15-10-12-16(13-11-15)23-21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHKKYSYOUUOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215310
Record name Acetanilide, 4'-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64990-15-4
Record name Acetanilide, 4'-(9-acridinylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064990154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 4'-(9-acridinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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